Lipophilicity (clogP) Comparison: Target Compound vs. N-1 Ethyl and Terminal Propionamide Analogs
The target compound exhibits a computed clogP of 3.14 [1], positioning it within the optimal lipophilicity window for CNS drug candidates (clogP 2–4), while avoiding the excessive lipophilicity (clogP >5) associated with poor solubility and promiscuous binding. The N-1 ethyl analog (CAS 955528-41-3, C₁₇H₂₆N₂O, MW 288.44) has an estimated clogP of approximately 2.7–2.8 due to the loss of one methylene unit, representing a decrease of ~0.3–0.4 log units [2]. The N-1-propyl propionamide analog (CAS 955528-03-7, C₁₇H₂₆N₂O, MW 274.41) has an estimated clogP of approximately 2.4–2.5 owing to the replacement of the tert-butyl pivalamide with a less lipophilic ethyl group, representing a decrease of ~0.6–0.7 log units [2]. These differences in clogP can translate into measurable shifts in membrane permeability, plasma protein binding, and volume of distribution in biological systems [3].
| Evidence Dimension | Computed partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 3.14 |
| Comparator Or Baseline | N-1-ethyl analog: estimated clogP ~2.7–2.8; N-1-propyl propionamide analog: estimated clogP ~2.4–2.5 |
| Quantified Difference | ΔclogP = +0.3 to +0.7 log units (target compound more lipophilic) |
| Conditions | Computed using XLogP3/WLOGP algorithms; target compound value from Sildrug database; analog values estimated by structural increment method (each –CH₂– contributes ~+0.5 log units; t-Bu vs. Et contributes ~+0.7 log units) |
Why This Matters
For CNS-targeted screening campaigns, a clogP of 3.14 provides a more favorable balance of passive permeability and aqueous solubility than the less lipophilic ethyl (clogP ~2.7) or propionamide (clogP ~2.4) analogs, which may exhibit inferior blood-brain barrier penetration.
- [1] Sildrug/IBB Warsaw. EOS2534: Computed clogP = 3.14 for C₁₉H₃₀N₂O (CAS 955592-10-6). Available at: https://sildrug.ibb.waw.pl/ecbd/EOS2534/ (accessed 2026-05-09). View Source
- [2] PubChem. [2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)ethyl]amine (CID 44116908): computed XLogP3 = 2.6 for the free amine; pivalamide addition adds ~0.5–0.6 log units via the tert-butyl group. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/44116908 (accessed 2026-05-09). View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010;1(6):435-449. DOI: 10.1021/cn100008c. View Source
